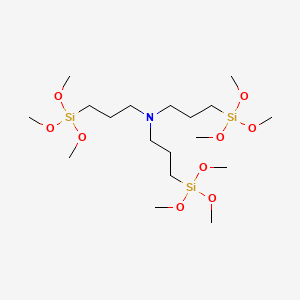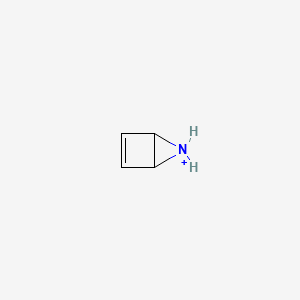
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various applications, including dyes, pigments, and pharmaceuticals . The compound’s unique structure, with phenylsulfanyl groups attached to the anthracene core, imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione typically involves the introduction of phenylsulfanyl groups to the anthracene-9,10-dione core. One common method includes the reaction of anthracene-9,10-dione with thiophenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the 1,4, and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the phenylsulfanyl moieties.
Applications De Recherche Scientifique
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The anthraquinone core may also participate in redox reactions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 5 positions.
1,4-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 4 positions.
Uniqueness
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is unique due to the specific positioning of the phenylsulfanyl groups at the 1, 4, and 5 positions.
Propriétés
Numéro CAS |
82188-15-6 |
|---|---|
Formule moléculaire |
C32H20O2S3 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
1,4,5-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C32H20O2S3/c33-31-24-17-10-18-25(35-21-11-4-1-5-12-21)28(24)32(34)30-27(37-23-15-8-3-9-16-23)20-19-26(29(30)31)36-22-13-6-2-7-14-22/h1-20H |
Clé InChI |
XLZXCFHDGWHJOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
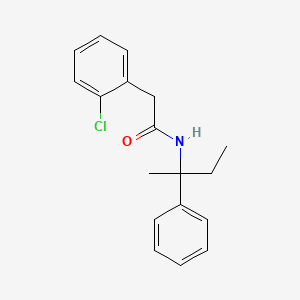
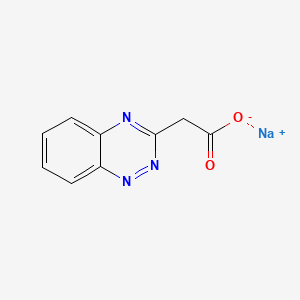
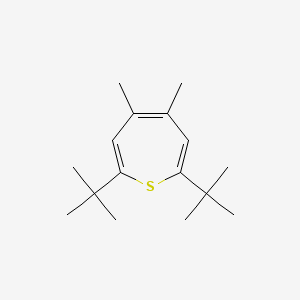
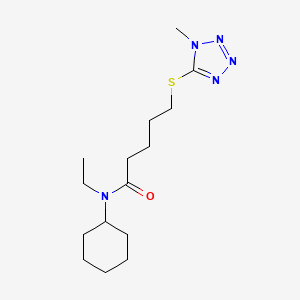
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
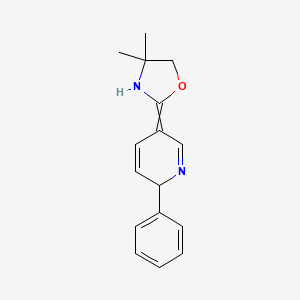

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
